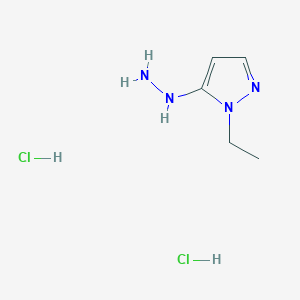

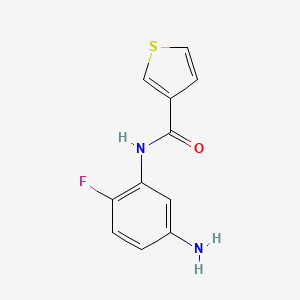

N-(5-氨基-2-氟苯基)噻吩-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide” is a chemical compound with the molecular formula C11H9FN2OS and a molecular weight of 236.27 . It is used for research purposes .

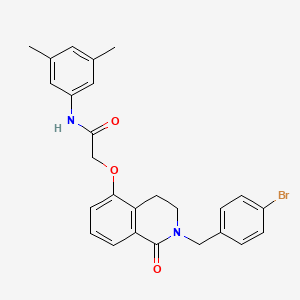

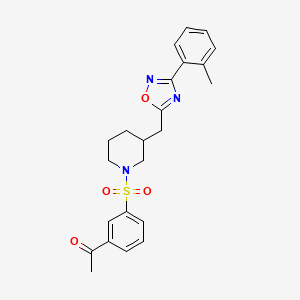

Molecular Structure Analysis

The molecular structure of “N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide” consists of a thiophene ring attached to a carboxamide group and a fluorophenyl group . The exact 3D structure can be obtained from a computed 3D SD file .Physical And Chemical Properties Analysis

“N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide” has a predicted melting point of 177.15° C, a predicted boiling point of 310.2° C at 760 mmHg, a predicted density of 1.4 g/cm3, and a predicted refractive index of n20D 1.70 .科学研究应用

Proteomics Research

N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide: is utilized in proteomics research due to its biochemical properties . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound could be used to modify proteins or to study protein interactions and stability, providing insights into cellular processes.

Organic Semiconductor Development

Thiophene derivatives are pivotal in the advancement of organic semiconductors . The compound’s structure could be integral in creating materials that exhibit semiconducting properties, which are essential for developing organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Anticancer Agents

Thiophene-based molecules, including N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide , have shown potential as anticancer agents . Their ability to interact with various biological targets makes them suitable candidates for drug development in oncology.

Anti-inflammatory Medications

The anti-inflammatory properties of thiophene derivatives make them useful in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) . This compound could be explored for its efficacy in reducing inflammation and as a potential treatment for inflammatory diseases.

Antimicrobial Treatments

Research has indicated that thiophene derivatives possess antimicrobial properties . N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide could be investigated for its effectiveness against various microbial strains, contributing to the field of infectious diseases.

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives are used as corrosion inhibitors . This compound could be applied to protect metals and alloys from corrosion, extending their life and maintaining their integrity in harsh environments.

Anesthetic Formulations

Thiophene derivatives have been used in anesthetic formulations, such as articaine, which is a dental anesthetic in Europe . The compound’s structural similarity could mean it has potential applications in the development of new anesthetics.

Cardiovascular Drug Development

Some thiophene derivatives have shown anti-atherosclerotic and antihypertensive properties . N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide might be valuable in creating new treatments for cardiovascular diseases, addressing issues like high blood pressure and atherosclerosis.

作用机制

Target of Action

The primary targets of N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide are currently unknown. This compound belongs to the class of thiophene derivatives , which have been found to exhibit a variety of biological effects, suggesting that they may interact with multiple targets.

Mode of Action

Other thiophene derivatives have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Thiophene derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .

Pharmacokinetics

The compound has a predicted melting point of 177.15° C and a predicted boiling point of 310.2° C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Given the broad biological activities associated with thiophene derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.

属性

IUPAC Name |

N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2OS/c12-9-2-1-8(13)5-10(9)14-11(15)7-3-4-16-6-7/h1-6H,13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLCCTOKPVCZTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)NC(=O)C2=CSC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one](/img/structure/B2884621.png)

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2884624.png)

![1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B2884626.png)

![N-isobutyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2884627.png)

![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2884628.png)

![(2-Isopropyl-2-azaspiro[4.5]dec-4-yl)methanamine](/img/structure/B2884631.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2884634.png)

![2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid](/img/structure/B2884637.png)

![N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2884642.png)